molecular formula C8H19NSi2 B13592310 Bis(trimethylsilyl)acetonitrile

Bis(trimethylsilyl)acetonitrile

Cat. No.: B13592310
M. Wt: 185.41 g/mol
InChI Key: KOPOPBCJVOTRMB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)acetonitrile is a specialized organosilicon compound that serves as a valuable reagent in organic synthesis, particularly for introducing the trimethylsilyl group. Compounds with related structures, such as N,O-Bis(trimethylsilyl)acetamide, are well-established as effective trimethylsilylating agents, especially for the derivatization of compounds containing amino (-NH2) groups for analysis by gas chromatography (GC) . As a reagent, this compound is intended for use by qualified researchers in laboratory settings only. It is highly moisture-sensitive and often requires specific storage conditions, such as refrigeration and storage under an inert atmosphere, to maintain its stability and efficacy . Please consult the relevant Safety Data Sheet (SDS) and product specifications before use. For Research Use Only. Not for use in diagnostic or therapeutic procedures. ⚠️ Please Note: The specific applications, detailed mechanism of action, and exact physical properties for this compound were not confirmed in the search results. The product description is based on the general properties of similar trimethylsilylating reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NSi2

Molecular Weight

185.41 g/mol

IUPAC Name

2,2-bis(trimethylsilyl)acetonitrile

InChI

InChI=1S/C8H19NSi2/c1-10(2,3)8(7-9)11(4,5)6/h8H,1-6H3

InChI Key

KOPOPBCJVOTRMB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C#N)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Bis Trimethylsilyl Acetonitrile

Established Synthetic Routes and Procedural Advancements

The synthesis of bis(trimethylsilyl)acetonitrile has been approached through several established methods, primarily involving the deprotonation of acetonitrile (B52724) followed by silylation.

One of the foundational methods for synthesizing this compound involves the reaction of acetonitrile with a strong base to generate a carbanion, which is then quenched with a silylating agent like trimethylchlorosilane. A common procedure utilizes lithium diisopropylamide (LDA) as the base in a solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity of the strong base and prevent side reactions.

Another established route is the silico-alkylation of acetonitrile using sodium metal and trimethylchlorosilane. rsc.org This method generates a variety of silylated products, including this compound. rsc.org The reaction conditions for this process are crucial in determining the product distribution.

Electrosynthesis presents an alternative approach to forming C-Si bonds and has been explored for the synthesis of silylated nitriles. rsc.org One electrochemical method involves the use of α-chloronitriles as starting materials with a sacrificial anode, such as zinc, in a mixed solvent system of THF and hexamethylphosphoramide (B148902) (HMPA). rsc.org Another variation employs an aluminum anode where the nitrile itself acts as the substrate. rsc.org Recent advancements in electrochemical synthesis for organosilicon compounds focus on improving accessibility and reproducibility, which could lead to more widespread adoption of these techniques. electrochem.orgrsc.orgresearchgate.net

A summary of these established routes is presented in the table below.

Starting Material(s)ReagentsBaseSolventKey ConditionsProduct(s)
AcetonitrileTrimethylchlorosilaneLithium Diisopropylamide (LDA)Tetrahydrofuran (THF)Low temperature (-78 °C)This compound
AcetonitrileTrimethylchlorosilaneSodium (Na)-Specific reaction conditionsThis compound and other silylated species rsc.org
α-Chloronitriles--THF/HMPASacrificial zinc anodeα-(Silyl)alkylnitriles rsc.org
Nitrile---Sacrificial aluminum anodeα-(Silyl)alkylnitriles rsc.org

Catalytic Strategies in this compound Synthesis

The development of catalytic methods for the synthesis of this compound is an area of ongoing research, aiming to improve efficiency and reduce waste compared to stoichiometric approaches. While specific catalytic routes directly yielding this compound are not extensively documented, related catalytic silylation reactions of nitriles provide insights into potential strategies.

One approach involves the use of transition metal catalysts. For instance, cobalt carbonyl has been shown to catalyze the hydrosilylation of various nitriles with trimethylsilane, leading to the formation of N,N-disilylamines. While this reaction yields a different product, it demonstrates the potential of transition metal catalysis in the silylation of the nitrile functional group.

More recently, gold nanoparticle-catalyzed double hydrosilylation of nitriles using diethylsilane (B7801327) has been reported to produce primary amines after deprotection. rsc.org This highlights the potential for metallic nanoparticles in facilitating silylation reactions of nitriles.

Base-catalyzed hydrosilylation of nitriles to amines has also been demonstrated, offering a metal-free alternative. researchgate.net These methods, while not directly producing this compound, showcase the exploration of catalytic systems for the transformation of nitriles via silylation. The development of a catalytic system that favors C-silylation over N-silylation or reduction of the nitrile group remains a key challenge in the direct catalytic synthesis of this compound.

Green Chemistry Approaches to Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact. researchgate.net These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, and designing for energy efficiency. researchgate.netepitomejournals.comrroij.comnih.gov

In the context of synthesizing this compound, a key area for green improvement is the choice of solvent. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives, such as bio-based solvents, ionic liquids (ILs), or deep eutectic solvents (DESs), could significantly reduce the environmental footprint of the process. researchgate.netresearchgate.netmdpi.comnih.govyoutube.commorressier.comnih.gov Water, being a non-toxic and abundant solvent, is also a highly desirable medium for chemical reactions, although its use in silylation reactions can be challenging due to the moisture sensitivity of the reagents. nih.govresearchgate.net

Another green chemistry principle is the use of catalytic reagents over stoichiometric ones. researchgate.netepitomejournals.comrroij.com As discussed in the previous section, the development of efficient catalytic systems for the synthesis of this compound would be a significant step towards a more sustainable process by reducing the amount of reagents and waste generated.

Furthermore, designing synthetic routes that are more energy-efficient, for example, by running reactions at ambient temperature and pressure, is a central goal of green chemistry. researchgate.net The advancement of electrosynthesis, which can often be conducted under mild conditions, aligns with this principle and offers a promising avenue for the sustainable production of organosilicon compounds like this compound. electrochem.orgrsc.orgresearchgate.net

Reactivity and Reaction Pathways of Bis Trimethylsilyl Acetonitrile

Nucleophilic Reactivity of the Bis(trimethylsilyl)acetonitrile Anion

The hydrogen atoms on the carbon adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the nitrile and the stabilizing effect of the silicon atoms. This allows for deprotonation by a suitable base to form a resonance-stabilized α-silyl carbanion. This anion is a potent nucleophile that readily engages in reactions with various electrophiles, most notably carbonyl compounds. acs.org

The anion of this compound undergoes nucleophilic addition to the electrophilic carbon of aldehydes and ketones. acs.org This reaction is a fundamental step in carbon-carbon bond formation. The initial addition product is a β-hydroxysilane, which may be isolated under certain conditions. chadsprep.com The reaction of the this compound anion with aldehydes is a key transformation that leads to a variety of downstream products. lookchem.comacs.org

The reaction of the this compound anion with carbonyl compounds is a classic example of a Peterson olefination. chadsprep.com This reaction is a silicon-based alternative to the Wittig reaction for synthesizing alkenes. researchgate.net A significant advantage of the Peterson olefination is the formation of volatile silicon-based byproducts, which simplifies purification compared to the phosphine (B1218219) oxides generated in Wittig reactions. researchgate.net

In this pathway, the intermediate β-hydroxysilane is typically not isolated. Instead, it undergoes spontaneous elimination under the reaction conditions to yield an alkene. When this compound is used, this olefination provides a direct route to α,β-unsaturated nitriles (acrylonitriles). The reaction exhibits stereoselectivity that can be influenced by the nature of the electrophile and the reaction conditions. For instance, studies on analogous α,α-bis(trimethylsilyl)toluene reagents show that reactions with N-t-butanesulfinyl imines can produce Z-alkenes with high selectivity, while N-aryl imines under the same conditions yield E-alkenes. organic-chemistry.org The reaction of the this compound anion with various aldehydes leads to the formation of a range of substituted cinnamonitriles and other unsaturated nitriles. lookchem.com

Table 1: Examples of α,β-Unsaturated Nitriles Synthesized from this compound and Carbonyl Precursors lookchem.com
Carbonyl PrecursorProduct (α,β-Unsaturated Nitrile)Product Structure
BenzaldehydeCinnamonitrileC₆H₅CH=CHCN
4-Chlorobenzaldehyde3-(4-Chlorophenyl)acrylonitrileClC₆H₄CH=CHCN
4-Methoxybenzaldehyde3-(4-Methoxyphenyl)acrylonitrileCH₃OC₆H₄CH=CHCN
4-Methylbenzaldehyde3-(4-Methylphenyl)prop-2-enenitrileCH₃C₆H₄CH=CHCN
Benzophenone3,3-Diphenylacrylonitrile(C₆H₅)₂C=CHCN
Cyclohexanone2-CyclohexylideneacetonitrileC₆H₁₀=CHCN
CyclopentanoneCyclopentylideneacetonitrileC₅H₈=CHCN

Role in Silylation Reactions

Unlike silylating agents such as N,O-Bis(trimethylsilyl)acetamide (BSA), which are primarily used to introduce trimethylsilyl (B98337) protecting groups onto functional groups with active hydrogens (like -OH, -NH2, -COOH), this compound does not typically function as a direct silylating agent. researchgate.netchemicalbook.com Its role in processes involving silylation is primarily as a reagent in transformations like the Peterson olefination, where silylated byproducts are generated. researchgate.net The reaction consumes the silyl (B83357) groups on the reagent to form the new carbon-carbon double bond, releasing a silyl oxide as a byproduct. chadsprep.com

The mechanism of the Peterson olefination, which constitutes the main reaction pathway for this compound with carbonyls, involves a key silyl transfer step during the elimination process. After the initial nucleophilic addition of the α-silyl carbanion to the carbonyl group, a β-hydroxysilane is formed. The subsequent elimination of a trimethylsilanolate group can proceed through different pathways depending on whether the conditions are acidic or basic. chadsprep.com

In many cases involving stabilized α-silyl carbanions, the elimination is proposed to occur via a syn-elimination pathway. organic-chemistry.org This process is thought to involve the formation of a pentacoordinate silicon intermediate, often described as a hypervalent silicate (B1173343). lookchem.comorganic-chemistry.org This intermediate facilitates the concerted or stepwise elimination of the silyloxy group and the proton on the α-carbon, leading directly to the alkene product. organic-chemistry.org The formation of this transient silicate species is a crucial aspect of the silyl transfer that drives the olefination.

Transformations Involving the Nitrile Moiety

While the most documented reactions of this compound capitalize on the reactivity of the α-carbanion, the nitrile group itself is a versatile functional group that can undergo various chemical transformations. ebsco.comlibretexts.org General reactions of nitriles include reduction to primary amines, hydrolysis to carboxylic acids, and addition of organometallic reagents to form ketones. libretexts.orgchemistrysteps.com Although specific examples using this compound as the substrate for these transformations are not widely reported, the nitrile moiety within the molecule retains this potential for further functionalization.

Other Characteristic Reactivity Patterns of this compound

The reactivity of this compound is characterized by the chemistry of its corresponding carbanion, which is readily generated by deprotonation of the acidic α-proton. This anion serves as a potent nucleophile in a variety of chemical transformations, including additions to carbonyl compounds and alkylation reactions.

The deprotonation is typically achieved using a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to form the lithiated species. This intermediate is central to many of the characteristic reactions of this compound.

Reactions with Carbonyl Compounds

The anion of this compound readily reacts with a range of carbonyl compounds, most notably aldehydes. This reaction serves as a key method for the formation of new carbon-carbon bonds and the synthesis of functionalized molecules.

A study by Sumie Inoue and Yoshiro Sato investigated the reaction of the lithiated anion of this compound with various aldehydes. acs.org The reaction proceeds via nucleophilic addition of the carbanion to the electrophilic carbonyl carbon of the aldehyde. The initial adducts are β-hydroxynitriles, which can subsequently undergo further transformations.

The outcomes of these reactions, including the types of aldehydes used and the corresponding products, are summarized in the table below.

AldehydeProduct(s)Yield (%)Reference
Benzaldehydeβ-Hydroxy-α,α-bis(trimethylsilyl)benzenepropanenitrileNot specified acs.org
p-Tolualdehydeβ-Hydroxy-4-methyl-α,α-bis(trimethylsilyl)benzenepropanenitrileNot specified acs.org
Anisaldehydeβ-Hydroxy-4-methoxy-α,α-bis(trimethylsilyl)benzenepropanenitrileNot specified acs.org
Cinnamaldehydeβ-Hydroxy-α,α-bis(trimethylsilyl)-5-phenyl-2-pentenenitrileNot specified acs.org

Interactive Data Table

While detailed studies on the reaction of this compound with ketones are not as prevalent in the available literature, the general reactivity pattern suggests that similar nucleophilic additions would occur, leading to the formation of tertiary β-hydroxynitriles.

Alkylation and Acylation Reactions

The nucleophilic nature of the this compound anion also makes it a suitable candidate for alkylation and acylation reactions. Although specific examples detailing the alkylation of this compound with a wide range of alkyl halides are limited in the provided research, the fundamental principle of nucleophilic substitution is expected to apply. google.com The reaction would involve the displacement of a halide from an alkyl halide by the lithiated acetonitrile (B52724) derivative, resulting in a new carbon-carbon bond and the formation of a more complex nitrile.

Similarly, acylation reactions with acyl chlorides would be expected to proceed via nucleophilic acyl substitution. The anion would attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a β-ketonitrile after the elimination of the chloride ion. These types of reactions are fundamental in organic synthesis for the construction of ketone functionalities.

Formation of Carbon-Carbon Bonds

The primary application of this compound in carbon-carbon bond formation involves the generation of its corresponding lithium salt, lithium this compound, typically by deprotonation with a strong base like n-butyllithium. This lithiated species readily reacts with electrophiles, most notably aldehydes and ketones, in a Peterson-type olefination reaction.

The reaction proceeds through an initial nucleophilic addition of the anion to the carbonyl group, forming a β-hydroxysilane intermediate. This intermediate is typically not isolated and undergoes spontaneous elimination of trimethylsilanolate to furnish an α,β-unsaturated nitrile as the final product. This two-step sequence within a single reaction pot provides a reliable method for converting carbonyl compounds into their corresponding vinyl nitriles, effectively extending the carbon chain and introducing a valuable cyano group.

A study by Sumie Inoue and Yoshiro Sato systematically investigated the reaction of lithium this compound with a variety of aldehydes. The outcomes of these reactions, highlighting the formation of α,β-unsaturated nitriles, are summarized below.

EntryAldehydeProductYield (%)
1BenzaldehydeCinnamonitrile85
2p-Tolualdehydep-Methylcinnamonitrile86
3p-Anisaldehydep-Methoxycinnamonitrile88
4p-Chlorobenzaldehydep-Chlorocinnamonitrile87
5Furfural3-(2-Furyl)acrylonitrile81
6Hexanal2-Nonenenitrile75

Data sourced from a 1986 study on the reactions of this compound anions with aldehydes.

Based on a review of the scientific literature, there are no specific documented examples of this compound being directly used for the synthesis of β-methoxynitriles. The primary reaction pathway for this reagent with carbonyls leads to α,β-unsaturated nitriles via elimination of the β-hydroxy adduct. While reaction with an α-methoxy aldehyde would formally produce a product with a β-methoxy group relative to the nitrile, this specific application has not been detailed as a synthetic strategy.

Utilization as a Synthetic Equivalent or Precursor

This compound serves as an effective precursor and synthetic equivalent in organic synthesis. Upon deprotonation, it acts as a stabilized cyanomethyl anion, ⁻CH₂CN. The two trimethylsilyl groups moderate its reactivity and play a crucial role in the subsequent elimination step of the Peterson olefination.

Therefore, this compound is best described as a synthetic equivalent for a vinyl cyanide synthon in reactions with carbonyl compounds. It allows for the two-carbon homologation of an aldehyde or ketone to an α,β-unsaturated nitrile. This transformation is valuable as the resulting vinyl nitrile moiety is a versatile functional group that can be further elaborated into other functionalities such as carboxylic acids, amides, or amines.

The reaction of the lithiated anion of this compound with aldehydes provides a clear example of its role as a precursor, directly leading to the formation of substituted acrylonitriles.

Reactant 1 (Anion)Reactant 2 (Aldehyde)Key IntermediateFinal Product (Precursor Application)
Li⁺ ⁻C(SiMe₃)₂CNR-CHOR-CH(O⁻)-C(SiMe₃)₂CNR-CH=CH-CN
Lithium this compoundAldehydeβ-Oxidosilaneα,β-Unsaturated Nitrile

Contribution to Complex Molecule Synthesis

A review of the current scientific literature does not indicate that this compound has been utilized as a key reagent in the total synthesis of complex natural products or other intricate molecular architectures. While its utility in forming α,β-unsaturated nitriles is established, its application appears to be more focused on fundamental synthetic transformations rather than being reported as a critical step in a published complex synthesis.

Conclusion

Bis(trimethylsilyl)acetonitrile is a specialized organosilicon reagent with a well-defined role in synthetic organic chemistry. Its primary utility lies in its ability to serve as a precursor to a stabilized carbanion, which is highly effective in Peterson-type olefination reactions with aldehydes and ketones to furnish α,β-unsaturated nitriles. While its synthesis and synthetic applications are established, its potential as a monomer or precursor in materials science is not yet realized or widely reported. The compound remains a clear example of how the unique properties of silicon can be harnessed to create valuable tools for chemical synthesis.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The deprotonation of bis(trimethylsilyl)acetonitrile with a strong base generates a nucleophilic carbanion. This anion is a potent nucleophile that readily engages with various electrophiles, most notably carbonyl compounds. The mechanistic pathway often involves the formation of a key transient intermediate, which dictates the final product structure.

A prominent reaction pathway is the Peterson-type olefination that occurs upon reaction with aldehydes and ketones. This process begins with the nucleophilic addition of the this compound anion to the carbonyl group. This addition leads to the formation of a β-hydroxysilane, which can also be described as a β-silylcarbinol. nih.gov This intermediate is often unstable and undergoes a subsequent elimination reaction to yield an α,β-unsaturated nitrile. This two-step sequence—addition followed by elimination—is a hallmark of the reactivity of α-silyl carbanions with carbonyls. wikipedia.org

Deprotonation: Formation of the α-silyl carbanion from this compound using a strong base.

Nucleophilic Addition: The carbanion attacks an aldehyde or ketone to form a β-silyl alkoxide intermediate.

Elimination: The β-silyl alkoxide undergoes elimination to form an alkene (in this case, an α,β-unsaturated nitrile) and a silanolate byproduct. wikipedia.orgorganicchemistrydata.org

The anion of this compound is in equilibrium with its N-silylated tautomer, an N-silyl ketene (B1206846) imine. nih.govwikipedia.org Silyl (B83357) ketene imines (SKIs) are a class of cumulene compounds that are highly versatile nucleophiles. nih.gov While the initial deprotonation occurs at the carbon, the resulting species can exist as and react through the N-silyl ketene imine form. These intermediates are generally reactive and not isolated, but their existence is inferred from the reaction products. wikipedia.org

For instance, the addition of what is effectively bis(trimethylsilyl)ketene imine to aldehydes, often facilitated by Lewis acids, produces a β-silyloxy nitrile intermediate. nih.gov This intermediate is the direct precursor to the final unsaturated nitrile product via the Peterson elimination. The ability to generate these SKI intermediates in situ from nitriles and silylating agents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) provides a convenient method for their use in synthesis without isolating the often-unstable ketene imine itself. richmond.edurichmond.edurichmond.edu The structure of the SKI places significant steric bulk in the plane of the reacting carbon, which can influence its reactivity compared to analogous enoxysilanes. nih.gov

The stereochemistry of the final alkene product in reactions of this compound with aldehydes is highly dependent on the structure of the reactants and the reaction conditions, which influence the elimination step of the β-hydroxysilane intermediate.

Studies on the reaction of bis(trimethylsilyl)ketene imine with various aldehydes have shown distinct stereochemical outcomes. The geometry of the resulting α,β-unsaturated nitrile is determined by the substitution pattern of the aldehyde. nih.gov

Aldehyde TypePredominant Alkene Isomer
Linear Aliphatic AldehydesZ-alkenes
α-Branched Aliphatic AldehydesE-alkenes

This table illustrates the stereochemical outcome of the Peterson-type elimination based on the aldehyde substrate. nih.gov

This stereoselectivity arises from the different steric interactions in the transition state of the elimination step. Furthermore, in reactions involving chiral substrates, such as chiral aldehydes, N-silyl ketene imines can react with good to excellent stereo-control, leading to the formation of specific diastereomers. wikipedia.org The racemization barrier for N-silyl ketene imines is estimated to be in the range of 40–60 kJ/mol, similar to N-alkyl ketene imines, which can also be a factor in asymmetric reactions. nih.gov

Kinetic Studies and Reaction Rate Determinants

While specific rate constants for the reactions of this compound are not extensively documented, kinetic studies on the closely related and mechanistically crucial silyl ketene imines (SKIs) provide significant insight into the factors governing reaction rates.

The reactivity of SKIs as nucleophiles is remarkably high. Comparative rate studies using in-situ IR spectroscopy have shown that silyl ketene imines are orders of magnitude more reactive than their analogous silyl ketene acetals in additions to aldehydes under identical conditions. core.ac.uk This enhanced reactivity is attributed to both electronic and steric factors. core.ac.uk

Several key determinants influence the reaction rate:

Nucleophile Structure: The inherent structure of the silyl ketene imine makes it an exceptionally potent nucleophile. In Lewis acid-catalyzed additions, SKIs can react completely in minutes while analogous silyl ketene acetals show little to no reaction. core.ac.uk

Electrophile (Aldehyde) Structure: The electronic nature of the aldehyde substrate influences the rate of addition. Aromatic aldehydes, whether electron-neutral, electron-rich, or electron-poor, generally react with comparable and high rates. core.ac.uk

Lewis Acid Catalysis: The presence of a Lewis acid, such as silicon tetrachloride (SiCl₄), can dramatically accelerate the reaction. core.ac.uknih.govacs.org The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. core.ac.uk

Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the rate of both the initial carbanion formation and the subsequent elimination step. numberanalytics.com For the Peterson elimination, the counterion of the alkoxide intermediate plays a crucial role; potassium alkoxides eliminate rapidly, whereas sodium alkoxides often require heat, and magnesium alkoxides are even less reactive. wikipedia.org

The table below, based on React-IR studies, highlights the dramatic difference in reactivity between a silyl ketene imine and a silyl ketene acetal (B89532) in the addition to 1-naphthaldehyde.

NucleophileReaction Time to CompletionRelative Reactivity
Silyl Ketene Imine< 3 minutesVery High
Silyl Ketene AcetalNearly unreactive under same conditionsVery Low

This table provides a qualitative comparison of reaction rates, demonstrating the superior nucleophilicity of silyl ketene imines. core.ac.uk

Computational Chemistry and Theoretical Characterization

Modeling Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms, which involves mapping the potential energy surface from reactants to products through high-energy transition states nih.govacs.org. For bis(trimethylsilyl)acetonitrile, this is most relevant to the reactions of its lithiated carbanion with electrophiles, such as aldehydes researchgate.net or ketones researchgate.net.

Below is an illustrative table representing the type of data obtained from modeling a reaction pathway.

StageParameterValueDescription
ReactantsRelative Energy0.0 kcal/molBaseline energy of separated reactants.
Structure[C(SiMe3)2CN]⁻ + R-CHOOptimized ground state structures.
Transition State (TS)Relative Energy (ΔG‡)~10-15 kcal/molThe activation energy barrier for the reaction.
Structure[R-CHO---C(SiMe3)2CN]‡A single imaginary frequency corresponding to the C-C bond formation.
C-C forming bond~2.2 ÅThe partially formed bond between the nucleophilic carbon and the carbonyl carbon.
ProductRelative Energy (ΔG°)&lt; 0 kcal/molThe overall free energy change, indicating a thermodynamically favorable reaction.
Structure[R-CH(O⁻)-C(SiMe3)2CN]The final alkoxide adduct.

Prediction of Spectroscopic Signatures and Intermediates through Theoretical Means

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the identification and characterization of molecules, especially transient intermediates researchgate.net. Experimental studies have utilized infrared (IR) spectroscopy to investigate the structure of the monolithium derivative of this compound researchgate.netresearchgate.netresearchgate.net.

Theoretical calculations, typically using DFT, can compute the vibrational frequencies of a proposed structure. By comparing the calculated IR spectrum with the experimental one, researchers can confirm the identity of the species formed. A key diagnostic feature would be the position of the nitrile stretching frequency (ν(C≡N)). Its shift upon deprotonation and metalation provides significant insight into the electronic structure of the anion.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. This is particularly useful for confirming the structure of the final, stable products from reactions involving the this compound anion.

The following table illustrates how theoretical predictions are compared with experimental data to validate a structure.

Spectroscopic FeatureExperimental Value (cm⁻¹)Calculated Value (cm⁻¹)Assignment
ν(C≡N)~2070~2075Nitrile stretch in the lithiated anion [Li(Me3Si)2C2N]. researchgate.net
ν_as(Si-C)-~840Asymmetric Si-C stretching mode.
ν_s(Si-C)-~690Symmetric Si-C stretching mode.

Structural and Spectroscopic Analysis Methodologies for Bis Trimethylsilyl Acetonitrile Derived Species

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Pathways

The identification and characterization of fleeting intermediates in chemical reactions are paramount to understanding reaction mechanisms. In the context of bis(trimethylsilyl)acetonitrile, a combination of in-situ spectroscopic methods has been instrumental.

The reaction of this compound with strong bases, such as n-butyllithium, generates a monolithiated derivative, lithium bis(trimethylsilyl)cyanomethanide (Li[C(SiMe₃)₂CN]). The structure of this metalated nitrile has been investigated using infrared (IR) spectroscopy. This technique provides valuable information about the changes in bond vibrations upon deprotonation and metalation, offering insights into the electronic structure of the resulting anion.

While specific NMR data for this particular lithiated species is not widely reported in the reviewed literature, NMR spectroscopy, in general, is a powerful tool for characterizing trimethylsilyl-containing compounds. The ¹H, ¹³C, and ²⁹Si NMR chemical shifts are highly sensitive to the electronic environment of the silicon and carbon atoms, making it possible to track changes during a reaction and deduce the structure of intermediates and products. For instance, in related studies of trimethylsilyl (B98337) compounds, significant shifts in the NMR signals are observed upon reaction, indicating the formation of new chemical entities. acs.orgacs.org

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another crucial technique for detecting and identifying reaction intermediates, especially those that are charged. ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio and, through fragmentation studies, their structure.

A summary of spectroscopic techniques and their applications in studying derivatives of silylated acetonitriles is presented in the table below.

Spectroscopic TechniqueApplicationKey Findings
Infrared (IR) Spectroscopy Investigation of the structure of metalated nitriles.Confirmed the formation of the monolithiated derivative of this compound upon reaction with n-butyllithium.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of trimethylsilyl-containing compounds.¹H, ¹³C, and ²⁹Si NMR are sensitive to changes in the chemical environment, aiding in the characterization of reaction products. acs.orgacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS) Detection and identification of charged reaction intermediates.Enables the analysis of ionic species in solution, providing mass and structural information.

Crystallographic Studies of Derived Complexes and Adducts

X-ray crystallography provides unambiguous proof of molecular structure, and its application to derivatives of this compound is crucial for understanding their three-dimensional arrangement and bonding characteristics. While crystallographic data for complexes directly derived from the monolithiated anion of this compound are not extensively documented in the surveyed literature, studies on related structures provide valuable insights.

The investigation of adducts formed between this compound and Lewis acids would also benefit from crystallographic analysis. Such studies would clarify the nature of the interaction between the nitrile nitrogen and the Lewis acidic center, providing fundamental data on the electronic properties of the this compound molecule.

Although specific crystallographic data for a complex of the Li[C(SiMe₃)₂CN] anion is not available in the reviewed literature, the table below is structured to accommodate such data should it become available, highlighting the key parameters that would be of scientific interest.

Derived Complex/AdductCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
Hypothetical Metal Complex of [C(SiMe₃)₂CN]⁻e.g., Monoclinice.g., P2₁/ce.g., M-C, M-N, Si-Ce.g., C-M-N, Si-C-Si

The continued application of these advanced analytical methods will undoubtedly lead to a deeper understanding of the rich and complex chemistry of this compound and its derivatives.

Derivatives and Analogues of Bis Trimethylsilyl Acetonitrile

Synthesis of Related Silylated Nitriles and Germylated Nitriles

The synthesis of silylated and germylated nitriles can be achieved through various methods, primarily involving the reaction of a nitrile anion with an appropriate silyl (B83357) or germyl (B1233479) halide.

A common route to monosilylated acetonitriles involves the deprotonation of acetonitrile (B52724) with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a trialkylsilyl halide. For instance, (trimethylsilyl)acetonitrile (B92778) can be prepared by reacting acetonitrile with LDA and then with trimethylsilyl (B98337) chloride (TMSCl). This method can be extended to the synthesis of bis- and even tris(trimethylsilyl)acetonitrile by using stoichiometric amounts of base and silylating agent.

The synthesis of germylated nitriles follows a similar strategy. For example, the reaction of acetonitrile with a germanium amide, such as R3GeNMe2, can furnish an α-germylated nitrile, R3GeCH2CN. This species can then be used in subsequent reactions.

More complex silylated nitriles can also be synthesized. For example, the reaction of allyl cyanide with an excess of LDA followed by trapping with triisopropylsilyl chloride (TIPSCl) affords the corresponding N-silyl vinylketene imine in good yield. nih.gov It is noted that even with bulky silylating agents like tert-butyldimethylsilyl chloride (TBSCl), there is a sensitivity towards additional Cα silylation. nih.gov

The synthesis of mixed silyl-germyl acetonitriles, such as (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile has also been reported, allowing for a direct comparison of the effects of silicon versus germanium.

Compound Synthetic Method Reactants Notes
(Trimethylsilyl)acetonitrileDeprotonation followed by silylationAcetonitrile, LDA, TMSClA common route to monosilylated nitriles.
Bis(trimethylsilyl)acetonitrileStepwise deprotonation and silylation(Trimethylsilyl)acetonitrile, LDA, TMSClRequires stoichiometric control.
Tris(trimethylsilyl)acetonitrileFurther deprotonation and silylationThis compound, LDA, TMSClDemonstrates the ability to polysilylate the acetonitrile backbone.
α-Germylated NitrilesReaction with germanium amidesAcetonitrile, R3GeNMe2Yields R3GeCH2CN.
(Trimethylgermyl)(trimethylsilyl)acetonitrileStepwise silylation and germylation(Trimethylsilyl)acetonitrile, LDA, Trimethylgermyl chlorideAllows for mixed heteroatom substitution.
Bis(trimethylgermyl)acetonitrileStepwise germylationAcetonitrile, LDA, Trimethylgermyl chlorideAnalogue to the bis-silylated compound.
N-Silyl Vinylketene ImineDouble lithiation and silylationAllyl cyanide, LDA, TIPSClYields a versatile vinylogous nucleophile. nih.gov

Comparative Reactivity and Structural Impact of Analogues

The introduction of silyl and germyl groups α to the nitrile functionality significantly influences the reactivity and structure of the molecule. These groups are electron-donating and sterically demanding, which alters the acidity of the α-protons and the nucleophilicity of the corresponding carbanions.

Reactivity:

The anions of silylated and germylated acetonitriles are potent nucleophiles. Their reactivity has been compared in reactions with various electrophiles, such as aldehydes. For instance, the anions of this compound, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile react with aldehydes to form β-hydroxy nitriles. The relative reactivity can be influenced by the nature of the heteroatom, with the germylated analogues sometimes exhibiting different reactivity profiles compared to their silylated counterparts due to the differing electronic and steric properties of germanium versus silicon.

Silylated nitriles can also serve as precursors to silyl ketene (B1206846) imines, which are versatile nucleophiles in their own right. nih.gov These intermediates can participate in a variety of carbon-carbon bond-forming reactions, including aldol-type additions and Michael reactions. The reactivity of these silyl ketene imines is influenced by the nature of the silyl group and the substitution pattern on the ketene imine backbone.

The electrophilic character of the nitrile carbon is also a key aspect of its reactivity. openstax.org The presence of α-silyl or -germyl groups can modulate this electrophilicity, influencing reactions with nucleophiles like Grignard reagents or organolithium compounds, which typically lead to the formation of ketones after hydrolysis. chemistrysteps.compressbooks.pub

Structural Impact:

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems

The functional core of bis(trimethylsilyl)acetonitrile, comprising a nitrile group and two silicon-carbon bonds, offers multiple sites for catalytic activation. While its deprotonation and subsequent nucleophilic addition are its most common applications acs.org, emerging catalytic strategies promise to engage the molecule in new reaction manifolds.

Transition-Metal Catalysis: Modern organometallic chemistry has developed numerous methods for the catalytic transformation of nitriles. nih.gov Future work could see the application of these systems to this compound. For instance, transition-metal complexes, particularly those of rhodium, nickel, and copper, have been shown to catalyze the addition of organoboronic acids or organometallics across the C≡N triple bond, offering a pathway to complex ketone structures. nih.gov Another avenue involves the catalytic cleavage of the typically inert C-CN bond, which has been demonstrated with certain iron and nickel complexes, allowing for the introduction of new functional groups at the silylated carbon. researchgate.net

Biocatalysis: A significant area of growth for nitrile chemistry is in biocatalysis. Enzymes such as nitrile hydratases and nitrilases offer highly selective and environmentally benign methods for converting nitriles into amides and carboxylic acids, respectively. researchgate.net These enzymatic transformations occur under mild conditions (neutral pH and room temperature), avoiding the harsh reagents often required in traditional chemical hydrolysis. researchgate.net Applying this technology to this compound could provide a green pathway to valuable α,α-bis(trimethylsilyl) amides and carboxylic acids, which are challenging to synthesize via other methods.

Catalytic SystemPotential TransformationAnticipated AdvantageRelevant Research Trend
Transition-Metal Complexes (Rh, Ni, Cu)Addition of organoboron reagents across the C≡N bond.Direct synthesis of complex, functionalized α,α-bis(silyl)ketones.Catalytic carbometallation of nitriles. nih.gov
Iron or Nickel CatalystsCleavage of the C-CN bond and functionalization.New disconnection strategies for silylated building blocks.Activation of inert C-C bonds. researchgate.net
Nitrile Hydratase (Biocatalyst)Selective hydration of the nitrile to an amide.Green, mild synthesis of α,α-bis(trimethylsilyl)acetamide.Enzymatic hydrolysis of organonitriles. researchgate.net
Nitrilase (Biocatalyst)Direct conversion of the nitrile to a carboxylic acid.Sustainable route to α,α-bis(trimethylsilyl)acetic acid.Enzymatic synthesis of carboxylic acids. researchgate.net

Development of Expanded Synthetic Applications

Beyond its established role as a nucleophile precursor for reactions with aldehydes acs.org, the unique structure of this compound invites the development of a broader range of synthetic applications.

Advanced Nucleophilic Additions: The carbanion derived from this compound is a potent nucleophile. Future research is expected to expand its use beyond simple aldehydes to a wider array of electrophiles. This includes reactions with ketones, imines, and epoxides to generate more complex and highly functionalized silylated intermediates. Furthermore, its application in conjugate addition reactions (Michael additions) to α,β-unsaturated systems would provide access to γ-ketonitriles bearing a bis(silyl) moiety, which are versatile precursors for further transformations.

Precursor for Heterocyclic Synthesis: The nitrile group is a cornerstone in the synthesis of nitrogen-containing heterocycles. Following the logic used for other activated nitriles like β-ketonitriles nih.gov, this compound could serve as a key starting material for novel heterocyclic frameworks. For example, cycloaddition reactions or condensation cascades with multifunctional reagents could lead to unique pyrazoles, pyrimidines, or oxazoles, where the silyl (B83357) groups can be retained for subsequent modifications or removed during the synthetic sequence. The development of O-silylated hydroxamic acids as precursors to nitrile oxides for cycloadditions points to the potential for silylated nitriles to participate in similar novel transformations. acs.org

Proposed ApplicationKey Reaction TypePotential Product ClassSignificance
Reaction with Ketones/IminesNucleophilic AdditionTertiary alcohols, protected aminesAccess to more sterically hindered and functionalized centers.
Reaction with α,β-Unsaturated SystemsConjugate (Michael) Additionγ-Ketonitriles with a bis(silyl) groupCreates complex building blocks for further cyclizations.
Cyclocondensation ReactionsAddition-CyclizationSilylated Pyrimidines, PyrazolesNovel routes to heterocycles with potential biological activity. nih.gov
Nitrile Group TransformationReduction / Hydrolysisα,α-Bis(silyl)amines and acidsAccess to unusual and sterically demanding synthons.

Innovations in Sustainable Chemical Processes

The principles of green chemistry are increasingly driving innovation in organic synthesis. Future research involving this compound is likely to focus on developing more sustainable processes that minimize waste, reduce energy consumption, and utilize more environmentally benign materials.

Atom Economy and Process Intensification: The use of this compound inherently offers good atom economy for certain transformations, as it acts as a dianion equivalent in a single molecule. Future directions could involve designing one-pot, multi-component reactions where the bis(silyl)acetonitrile anion is generated and reacted in situ, followed by further catalytic transformations of the nitrile group. This approach avoids intermediate isolation steps, saving solvents and energy.

Greener Reaction Conditions: Research into silylation techniques is moving towards more sustainable methodologies. numberanalytics.com This includes the use of alternative energy sources like microwave irradiation to accelerate reaction times and the exploration of greener solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds (VOCs). numberanalytics.com Applying these technologies to reactions involving this compound would significantly reduce their environmental footprint.

Biocatalysis and Recyclable Reagents: As mentioned previously, the use of biocatalysts like nitrilases represents a major step towards sustainable chemical production. researchgate.net Additionally, the byproducts of silylation reactions are often trimethylsilanol (B90980) or hexamethyldisiloxane. Research into efficient methods for capturing and recycling these silicon-containing byproducts back into valuable silylating agents would create a more circular and sustainable chemical economy. The high stability imparted by some silyl groups can also allow for easier product isolation and purification, further reducing waste. registech.com

InnovationGreen Chemistry PrincipleApplication to this compoundPotential Benefit
One-Pot, Multi-Component ReactionsProcess Intensification, Atom EconomyIn-situ anion generation followed by catalytic functionalization.Reduced solvent use, energy consumption, and waste.
Microwave-Assisted SynthesisEnhanced Energy EfficiencyAccelerating nucleophilic additions and other transformations.Drastically reduced reaction times and potential for solvent-free reactions. numberanalytics.com
Biocatalytic Nitrile HydrolysisUse of Renewable Feedstocks (Enzymes)Conversion to amides or acids under mild, aqueous conditions.Elimination of harsh reagents and reduction of chemical waste. researchgate.net
Recycling of Silyl ByproductsWaste Prevention, Circular EconomyCapture and reconversion of hexamethyldisiloxane.Improved overall process sustainability and reduced cost.

Q & A

Basic Research Questions

What are the recommended synthetic routes for Bis(trimethylsilyl)acetonitrile, and how can purity be optimized?

This compound is typically synthesized via silylation reactions using trimethylsilyl chloride or related silylating agents. A common method involves reacting acetonitrile derivatives with hexamethyldisilazane (HMDS) under anhydrous conditions. To optimize purity:

  • Use rigorously dried solvents (e.g., acetonitrile stored over molecular sieves, as noted in acetonitrile storage protocols ).
  • Monitor reaction progress via FT-IR for the disappearance of nitrile or amine peaks.
  • Purify via fractional distillation under inert gas to avoid hydrolysis of the silyl group.

How should this compound be handled and stored to ensure stability?

This compound is moisture-sensitive and prone to decomposition. Best practices include:

  • Storing under inert gas (argon/nitrogen) in sealed, flame-resistant containers. Acetonitrile derivatives are often stored at 2–8°C in amber glass to prevent photodegradation .
  • Avoid exposure to acids or bases, which can cleave the trimethylsilyl group. Use gloveboxes for handling in humidity-controlled environments.

What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR will show singlet peaks for trimethylsilyl groups (δ 0.1–0.3 ppm) and a nitrile proton (if present). 13^{13}C NMR confirms the nitrile carbon (δ 115–120 ppm).
  • FT-IR : A sharp C≡N stretch near 2250 cm1^{-1} and Si–C stretches at 1250 cm1^{-1}.
  • GC-MS : Useful for purity assessment; derivatization with silylation agents (e.g., BSTFA, as referenced in GC applications ) enhances volatility.

Advanced Research Questions

How can reaction mechanisms involving this compound be probed under varying conditions?

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor silyl group transfer rates in acetonitrile-based solvents .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels into the nitrile group to track mechanistic pathways via isotopic shifts in NMR or MS.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states for silylation or hydrolysis reactions.

What strategies resolve contradictions in reported reactivity data for silylated nitriles?

Discrepancies often arise from moisture contamination or solvent effects. Mitigation approaches include:

  • Replicating experiments under strict anhydrous conditions (e.g., using acetonitrile dehydrated with molecular sieves ).
  • Comparing reactivity in polar aprotic solvents (e.g., DMF vs. acetonitrile) to assess solvent polarity impacts .
  • Validating results with multiple analytical methods (e.g., cross-referencing NMR, IR, and X-ray crystallography).

How can this compound be utilized in advanced material synthesis?

  • Polymer Chemistry : Act as a monomer precursor for silicon-containing polymers via radical-initiated polymerization in acetonitrile .
  • Coordination Chemistry : Serve as a ligand in transition metal complexes; monitor ligand exchange kinetics using cyclic voltammetry.
  • Surface Functionalization : Graft onto silica nanoparticles using silyl-nitrile coupling reactions; characterize via BET surface area analysis and XPS.

What are the challenges in quantifying this compound in complex matrices, and how are they addressed?

  • Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological or environmental samples.
  • Detection Limits : Enhance sensitivity via derivatization with fluorogenic agents (e.g., dansyl chloride) followed by HPLC-FLD .
  • Calibration Standards : Prepare in anhydrous acetonitrile to prevent hydrolysis during analysis .

Methodological Notes

  • Contradiction Handling : Cross-validate synthetic yields and purity claims using orthogonal techniques (e.g., elemental analysis alongside NMR) .
  • Safety : Follow protocols for acetonitrile derivatives, including fume hood use and emergency response plans (e.g., ChemTrec contacts ).

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